12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene
Description
This compound is a tetracyclic heterocyclic system featuring a fused framework of oxygen (dioxa) and nitrogen (triaza) atoms, with two fluorinated aromatic substituents: a 3-fluorophenyl group at position 12 and a 4-fluorophenyl group at position 12. The core structure consists of four fused rings with bridgehead atoms at positions 3,8 and 11,15, forming a rigid polycyclic architecture. Such compounds are typically synthesized via cyclocondensation reactions involving fluorinated aromatic amines and diketones, as seen in analogous heterocyclic systems .
Key structural features include:
- Heteroatom arrangement: The 4,7-dioxa and 12,13,17-triaza configuration creates polar regions within the hydrophobic core, enabling interactions with biological targets or materials.
- Crystallographic characterization: Similar compounds (e.g., ) are often analyzed using single-crystal X-ray diffraction (SHELX, ORTEP) to confirm stereochemistry and ring junction geometry .
Properties
IUPAC Name |
12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O2/c25-15-6-4-14(5-7-15)23-19-13-27-20-12-22-21(30-8-9-31-22)11-18(20)24(19)29(28-23)17-3-1-2-16(26)10-17/h1-7,10-13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAJMDMTJLFBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene is a complex organic molecule with significant potential in medicinal chemistry and biological research. Its unique structure suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C27H22F2N3O2
- Molecular Weight : 439.5 g/mol
- IUPAC Name : 14-(3-fluorophenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene
- Canonical SMILES : CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F)C
- InChI Key : NULDXMNMAZMYAM-UHFFFAOYSA-N
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Target Interactions : Similar compounds have been shown to interact with kinases and phosphatases, influencing signaling pathways crucial for cell proliferation and survival.
- Mode of Action : The compound may undergo catalytic protodeboronation and other transformations affecting biochemical pathways such as oxidation and amination.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties through apoptosis induction in various cancer cell lines. A study on related compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has potential antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies suggest that structural modifications can enhance its efficacy against specific bacterial strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects in models of neurodegeneration. Compounds similar to this one have shown promise in reducing oxidative stress markers in neuronal cell cultures .
Case Studies
-
Anticancer Study :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial activity against common pathogens.
- Methodology : Disk diffusion method was employed to determine the zone of inhibition.
- Results : Notable inhibition zones were recorded for Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical differences between the target compound and structurally related analogues:
Key Comparative Insights
Substituent Effects: Fluorophenyl vs. Chlorophenyl: The target compound’s 3- and 4-fluorophenyl groups likely confer greater metabolic stability compared to chlorophenyl analogues (e.g., ), as fluorine’s smaller atomic radius reduces steric hindrance while maintaining electronegativity. Methyl vs. Benzyl Groups: The absence of a flexible benzyl group (cf.
Heteroatom Influence: Oxygen vs. Sulfur Substitution: The thia-containing analogue () exhibits distinct electronic properties due to sulfur’s polarizability, which may alter binding modes in biological systems.
The fluorine substituents in the target compound may enhance these activities by improving pharmacokinetic profiles.
Synthetic Challenges: The tetracyclic framework requires precise control over cyclization steps. Methods from analogous syntheses (e.g., using 1,7-diaminoheptane and fluorinated diketones ) may be applicable but could face challenges due to steric effects from the 3-fluorophenyl group.
Research Findings and Data Gaps
- Computational modeling (e.g., MOPAC ) could predict its geometry.
- Biological Screening: No activity data is available; however, tools like SimilarityLab could prioritize testing against targets of related compounds (e.g., kinases or GPCRs).
- Thermodynamic Stability: Fluorine substituents may increase melting points and thermal stability compared to non-fluorinated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
